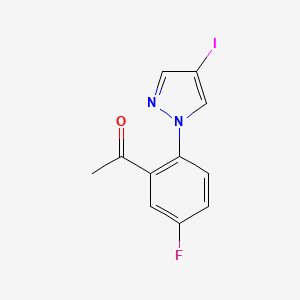
1-(5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a pyrazole ring attached to a phenyl ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and biological activity.
1-(5-Fluoro-2-(4-bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a bromine atom instead of an iodine atom, which can also influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can impart distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H8FIN2O |
|---|---|
Molecular Weight |
330.10 g/mol |
IUPAC Name |
1-[5-fluoro-2-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8FIN2O/c1-7(16)10-4-8(12)2-3-11(10)15-6-9(13)5-14-15/h2-6H,1H3 |
InChI Key |
RCDCEXZDSCLHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















